7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one
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Overview
Description
. This compound has garnered interest due to its unique chemical structure and biological activity.
Preparation Methods
The synthesis of 7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one involves several steps. One common method includes the reaction of 2-amino-3-mercaptopropanoic acid with 2-amino-2-carboxyethyl disulfide under specific conditions to form the desired product. The reaction typically requires a solvent such as water or ethanol and is carried out at a controlled temperature to ensure optimal yield . Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and efficiency.
Chemical Reactions Analysis
7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form disulfide bonds, which are crucial for its biological activity. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one has shown promising applications in multiple research areas. In medical research, it is being explored for its potential in drug development due to its bioactivity and potency. It has been studied for its effects on cell function and signal transduction, making it a candidate for treating various diseases. In environmental research, it is used to study the impact of chemical compounds on ecosystems. Industrial applications include its use in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cell function and signal transduction pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one can be compared with other similar compounds, such as 2-amino-3-mercaptopropanoic acid and 2-amino-2-carboxyethyl disulfide. While these compounds share some structural similarities, this compound is unique due to its specific disulfide bond formation and its resulting biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c14-8-5-10-12(13(17)16-7-15-10)11(6-8)19-9-1-3-18-4-2-9/h5-7,9H,1-4H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLYYBACQVUVEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=CC3=C2C(=O)N=CN3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1OC2=CC(=CC3=C2C(=O)N=CN3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.